molecular formula C6H11N3S B7469082 3-Ethylsulfanyl-4,5-dimethyl-1,2,4-triazole

3-Ethylsulfanyl-4,5-dimethyl-1,2,4-triazole

Cat. No. B7469082
M. Wt: 157.24 g/mol
InChI Key: HPDQKNGLHUFKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylsulfanyl-4,5-dimethyl-1,2,4-triazole, also known as ESDMT, is a heterocyclic compound that belongs to the class of triazoles. It is a yellowish-white crystalline powder that is soluble in water and organic solvents. ESDMT has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Ethylsulfanyl-4,5-dimethyl-1,2,4-triazole is not fully understood. However, it has been suggested that 3-Ethylsulfanyl-4,5-dimethyl-1,2,4-triazole may act as an inhibitor of enzymes involved in various biological processes, such as DNA replication and protein synthesis. 3-Ethylsulfanyl-4,5-dimethyl-1,2,4-triazole may also interact with cellular membranes and alter their properties.
Biochemical and Physiological Effects:
3-Ethylsulfanyl-4,5-dimethyl-1,2,4-triazole has been shown to exhibit various biochemical and physiological effects. It has been reported to have antimicrobial, antifungal, and antitumor activities. 3-Ethylsulfanyl-4,5-dimethyl-1,2,4-triazole has also been shown to inhibit the growth of certain plant species and to have insecticidal properties.

Advantages and Limitations for Lab Experiments

3-Ethylsulfanyl-4,5-dimethyl-1,2,4-triazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high melting point and good stability. However, 3-Ethylsulfanyl-4,5-dimethyl-1,2,4-triazole may be toxic and should be handled with care. It may also have limited solubility in certain solvents, which may affect its use in some experiments.

Future Directions

There are several potential future directions for research on 3-Ethylsulfanyl-4,5-dimethyl-1,2,4-triazole. One possible direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the development of new synthetic methods for the preparation of 3-Ethylsulfanyl-4,5-dimethyl-1,2,4-triazole and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of 3-Ethylsulfanyl-4,5-dimethyl-1,2,4-triazole and its effects on biological systems.

Synthesis Methods

3-Ethylsulfanyl-4,5-dimethyl-1,2,4-triazole can be synthesized through various methods, including the reaction of 3-ethylthio-4,5-dimethyl-1H-1,2,4-triazole with hydrazine hydrate or the reaction of 3-ethylsulfanyl-4,5-dimethyl-1H-1,2,4-triazole with sodium azide. The purity and yield of 3-Ethylsulfanyl-4,5-dimethyl-1,2,4-triazole can be improved through recrystallization and chromatographic purification.

Scientific Research Applications

3-Ethylsulfanyl-4,5-dimethyl-1,2,4-triazole has been widely used in scientific research as a building block for the synthesis of other compounds. It has been used as a ligand in coordination chemistry and as a reagent in organic synthesis. 3-Ethylsulfanyl-4,5-dimethyl-1,2,4-triazole has also been investigated for its potential application in the development of new drugs and agrochemicals.

properties

IUPAC Name

3-ethylsulfanyl-4,5-dimethyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-4-10-6-8-7-5(2)9(6)3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDQKNGLHUFKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylsulfanyl-4,5-dimethyl-1,2,4-triazole

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